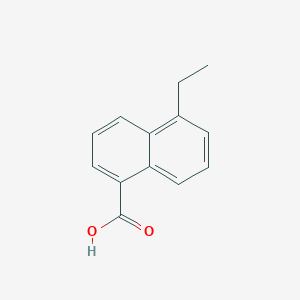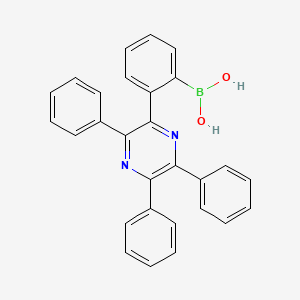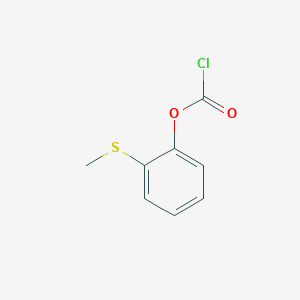
5-Ethyl-1-naphthoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-naphthoic Acid: is an organic compound belonging to the class of naphthoic acids It is characterized by a naphthalene ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1-naphthoic Acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene derivatives followed by oxidation. For instance, starting with 5-ethyl-naphthalene, the compound can be acylated using acetyl chloride and aluminum chloride to form 5-ethyl-1-acetylnaphthalene. This intermediate is then oxidized using potassium permanganate to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-1-naphthoic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as naphthoic anhydrides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Naphthoic anhydrides.
Reduction: 5-Ethyl-1-naphthalenemethanol or 5-Ethyl-1-naphthaldehyde.
Substitution: Various substituted naphthoic acids depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethyl-1-naphthoic Acid is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and metabolic pathways. Its derivatives have been investigated for their potential as enzyme inhibitors and bioactive compounds.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research has shown that certain derivatives exhibit anti-inflammatory and anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, stabilizers, and surfactants. Its role as an intermediate in the synthesis of high-performance materials is also significant.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-naphthoic Acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The naphthalene ring provides a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions of biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Naphthoic Acid: Similar structure but lacks the ethyl group at the 5-position.
2-Naphthoic Acid: The carboxylic acid group is at the 2-position instead of the 1-position.
5-Methyl-1-naphthoic Acid: Similar structure but with a methyl group instead of an ethyl group at the 5-position.
Uniqueness: 5-Ethyl-1-naphthoic Acid is unique due to the presence of the ethyl group at the 5-position, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C13H12O2 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
5-ethylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
JISXLGRROBKXCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=C(C2=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)

![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)






